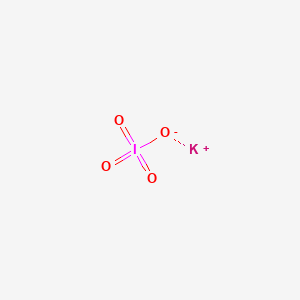
Methyl 6-amino-2,3,4-trifluorobenzoate
Descripción general
Descripción
Methyl 6-amino-2,3,4-trifluorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a trifluoromethylated analog of the commonly used analgesic, acetaminophen. The compound has been synthesized using various methods and has shown promising results in scientific research applications.
Aplicaciones Científicas De Investigación
Antitumor Properties : Methyl 6-amino-2,3,4-trifluorobenzoate derivatives, such as 2-(4-Aminophenyl)benzothiazoles, have shown significant potential in antitumor applications. These compounds demonstrate selective growth inhibitory properties against various human cancer cell lines. For instance, some derivatives exhibit potent cytotoxicity in specific breast cancer cell lines, yet show low toxicity in nonmalignant cells, highlighting their selectivity and potential as antitumor agents (Kashiyama et al., 1999); (Hutchinson et al., 2001).
Metabolism and Biological Transformation : The metabolism and biological transformation of methyl 6-amino-2,3,4-trifluorobenzoate derivatives, like triflusulfuron methyl, have been studied in various contexts. These compounds undergo microbial metabolism and exhibit different metabolic pathways in organisms like rats. Such studies are crucial for understanding the environmental impact and safety profile of these compounds (Dietrich et al., 1995).
Corrosion Inhibition : Research has explored the use of cyclic nitrogen compounds, including derivatives of methyl 6-amino-2,3,4-trifluorobenzoate, as corrosion inhibitors. These studies, employing quantum chemical methods, suggest that certain derivatives can effectively inhibit corrosion on steel surfaces in specific environments, such as sodium chloride media (Gece & Bilgiç, 2009).
Functionalization and Targeting in Drug Delivery : Some research has focused on the functionalization of polymersome surfaces using derivatives of methyl 6-amino-2,3,4-trifluorobenzoate. This functionalization is crucial for guiding polymersomes to specific sites in vivo, such as for targeted drug delivery. The conjugation chemistry involved is essential for efficiency, selectivity, and biocompatibility (Egli et al., 2011).
Synthesis of Novel Chemical Structures : Research also includes the synthesis of novel chemical structures, such as imidazoles and benzothiazoles, using methyl 6-amino-2,3,4-trifluorobenzoate or its derivatives. These synthetic processes are important for developing new pharmaceuticals and materials with unique properties (Zaman et al., 2005).
Antibacterial Activity : Zinc complexes of benzothiazole-derived Schiff bases, which can be synthesized from methyl 6-amino-2,3,4-trifluorobenzoate derivatives, have been studied for their antibacterial properties. These complexes demonstrate promising results against pathogenic bacterial strains, highlighting their potential use in antibacterial therapies (Chohan et al., 2003).
Propiedades
IUPAC Name |
methyl 6-amino-2,3,4-trifluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-8(13)5-4(12)2-3(9)6(10)7(5)11/h2H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHKRCCZBZOTGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1N)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-2,3,4-trifluorobenzoate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)


![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)








